molecular formula C15H13ClO3 B6406674 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid, 95% CAS No. 1261927-89-2

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6406674
CAS RN: 1261927-89-2
M. Wt: 276.71 g/mol
InChI Key: XCXLWMHGCVCTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid (95%) is a synthetic compound used in scientific research. It is a derivative of benzoic acid, an aromatic carboxylic acid commonly found in many plants and animals. It is also known as 3-chloro-4-methoxybenzoic acid, and its structure is C8H7ClO2. This compound is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments to study the mechanism of action and to understand the biochemical and physiological effects of the compound.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid has a wide range of scientific research applications. It has been used in studies of enzyme kinetics, pharmacology, and drug metabolism. It has also been used to study the effects of drugs on the nervous system, as well as the effects of environmental pollutants on the body. Additionally, it has been used to study the effects of environmental stressors on the immune system.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It is also believed to act as an antagonist of certain receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been shown to reduce the production of nitric oxide, a molecule involved in inflammation. Additionally, it has been shown to reduce the production of prostaglandins, which are involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is cost-effective. It is also a relatively stable compound, and it can be stored for long periods of time. However, it is important to note that the compound has not been extensively studied, and the exact mechanism of action is still not fully understood. Additionally, the compound is a relatively new compound, and more research is needed to understand its full potential.

Future Directions

The potential future directions for 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid are numerous. Further research is needed to understand the exact mechanism of action of the compound, as well as to identify potential therapeutic applications. Additionally, further research is needed to understand the effects of the compound on the immune system and the nervous system. Finally, further research is needed to understand the effects of the compound on the environment, and to identify potential environmental applications.

Synthesis Methods

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid begins with the reaction of 4-methoxybenzaldehyde and 2-methylbenzaldehyde in the presence of a catalyst. This reaction produces the compound 3-chloro-4-methoxybenzoic acid. This compound can then be reacted with sodium hydroxide to produce 3-(3-Chloro-4-methoxyphenyl)-2-methylbenzoic acid. This method of synthesis is relatively simple and cost-effective, and it can be scaled up for industrial production.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-11(4-3-5-12(9)15(17)18)10-6-7-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXLWMHGCVCTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691042
Record name 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-89-2
Record name 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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